5-(3,4-Dihydroxybenzoyl)-8-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
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Overview
Description
5-(3,4-Dihydroxybenzoyl)-8-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a complex organic compound that belongs to the class of hydroxybenzoic acids. These compounds are known for their diverse biological activities and are commonly found in various plants, fruits, and vegetables. The compound’s structure includes a quinoline ring system, which is a key feature in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dihydroxybenzoyl)-8-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,4-dihydroxybenzoic acid with a suitable quinoline derivative under acidic conditions. The reaction is often carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dihydroxybenzoyl)-8-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced quinoline derivatives.
Substitution: Halogenated or nitrated products.
Scientific Research Applications
5-(3,4-Dihydroxybenzoyl)-8-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antioxidant and antimicrobial properties.
Medicine: Investigated for potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. Its antioxidant activity is primarily due to the presence of hydroxyl groups, which can neutralize free radicals. The compound also interacts with specific enzymes and receptors, modulating biological processes such as cell proliferation and inflammation.
Comparison with Similar Compounds
Similar Compounds
- Protocatechuic acid (3,4-dihydroxybenzoic acid)
- Gallic acid
- Vanillic acid
- Syringic acid
Uniqueness
5-(3,4-Dihydroxybenzoyl)-8-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is unique due to its quinoline ring system, which is not present in many other hydroxybenzoic acids. This structural feature contributes to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
142808-51-3 |
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Molecular Formula |
C17H11NO7 |
Molecular Weight |
341.27 g/mol |
IUPAC Name |
5-(3,4-dihydroxybenzoyl)-8-hydroxy-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C17H11NO7/c19-10-3-1-7(5-12(10)21)16(23)8-2-4-11(20)15-14(8)13(22)6-9(18-15)17(24)25/h1-6,19-21H,(H,18,22)(H,24,25) |
InChI Key |
RYUURSZNUYYUNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=C3C(=O)C=C(NC3=C(C=C2)O)C(=O)O)O)O |
Origin of Product |
United States |
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